N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-phenoxyacetamide
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Overview
Description
N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-phenoxyacetamide is a complex organic compound that features a combination of indole, pyrimidine, and phenoxyacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-phenoxyacetamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Synthesis of the Pyrimidine Derivative: The pyrimidine ring can be constructed through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling Reactions: The indole and pyrimidine derivatives are then coupled using a suitable linker, such as an amine, under conditions that promote the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chloro group on the indole ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Coupling Reagents: EDCI, DCC.
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with biological targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The pyrimidine ring can mimic nucleotides, allowing the compound to interfere with DNA and RNA synthesis. The phenoxyacetamide group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-{[2-(5-Bromo-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-phenoxyacetamide: Similar structure but with a bromine atom instead of chlorine.
N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-phenylacetamide: Similar structure but with a phenyl group instead of a phenoxy group.
Uniqueness
The unique combination of indole, pyrimidine, and phenoxyacetamide moieties in N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-phenoxyacetamide provides it with distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H25ClN6O2 |
---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C25H25ClN6O2/c1-16-12-17(2)30-25(29-16)32-24(31-23(33)15-34-20-6-4-3-5-7-20)27-11-10-18-14-28-22-9-8-19(26)13-21(18)22/h3-9,12-14,28H,10-11,15H2,1-2H3,(H2,27,29,30,31,32,33) |
InChI Key |
SZAXYXGMUQAMBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)COC4=CC=CC=C4)C |
Origin of Product |
United States |
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